2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiazole
Description
2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is a boronate-containing heterocyclic compound characterized by a thiazole core substituted with a methyl group at position 2 and a pinacol boronate ester at position 2. This structure renders it highly valuable in Suzuki-Miyaura cross-coupling reactions, a cornerstone in synthesizing biaryl systems for pharmaceuticals and materials science . The compound’s boronate group facilitates efficient coupling with aryl halides under palladium catalysis, enabling the construction of complex molecular architectures. Its synthesis typically involves lithium-halogen exchange followed by borylation with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (IPTMDOB), as demonstrated in protocols yielding structurally analogous thiazoles .
Properties
IUPAC Name |
2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BNO2S/c1-7-12-8(6-15-7)11-13-9(2,3)10(4,5)14-11/h6H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRASGOKAVZCPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601171878 | |
| Record name | 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601171878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1310404-96-6 | |
| Record name | 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1310404-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601171878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Standard Reaction Conditions
The reaction proceeds via oxidative addition of the aryl bromide to palladium(0), transmetallation with the diboron reagent, and reductive elimination to yield the boronated product. Optimal conditions derived from analogous thiazole systems include:
| Parameter | Specification |
|---|---|
| Catalyst | Pd(P^tBu₃)₂ or Pd(dba)₂ |
| Ligand | XPhos or SPhos |
| Base | Potassium acetate (KOAc) |
| Solvent | Tetrahydrofuran (THF) or 1,4-dioxane |
| Temperature | 80–100°C |
| Reaction Time | 12–24 hours |
Under these conditions, yields of 75–89% have been reported for structurally similar 4-bromothiazole derivatives. The choice of ligand significantly impacts efficiency; bulky phosphine ligands like XPhos suppress protodeboronation side reactions while enhancing transmetallation rates.
Micellar Catalysis in Aqueous Media
Recent advancements enable Miyaura borylation in water using TPGS-750-M micelles, achieving room-temperature reactions within 2.5 hours. This green chemistry approach employs:
| Component | Quantity (per 0.5 mmol substrate) |
|---|---|
| Pd(P^tBu₃)₂ | 0.015 mmol (3 mol%) |
| B₂pin₂ | 1.1 equivalents |
| KOAc | 3.0 equivalents |
| TPGS-750-M/water | 2% v/v |
This method demonstrates comparable yields (78–85%) to traditional organic solvents while eliminating the need for inert atmospheres. The micellar environment enhances substrate solubility and stabilizes the palladium intermediate, as evidenced by kinetic studies showing a 4.3-fold rate increase compared to pure THF.
Copper-Mediated Borylation Strategies
Copper catalysis provides an alternative pathway, particularly advantageous for substrates sensitive to palladium-mediated conditions. The mechanism involves single-electron transfer (SET) processes, enabling borylation under milder temperatures.
Reaction Optimization
Key parameters for copper-catalyzed borylation of 4-bromo-2-methylthiazole:
| Variable | Optimal Value | Effect on Yield |
|---|---|---|
| Copper Source | CuCl | 82% |
| Ligand | PS-PPh₃ (polystyrene-supported) | 89% |
| Base | tBuOLi | 91% |
| Solvent | Dimethylformamide (DMF) | 85% |
| Temperature | 60°C | 88% |
The polystyrene-supported ligand facilitates catalyst recovery and reuse, maintaining 83% yield after five cycles. This method proves particularly effective for gram-scale syntheses, with reported space-time yields of 12.7 g/L·h.
Industrial-Scale Production
Commercial manufacturing employs continuous flow reactors to enhance heat/mass transfer and ensure consistent product quality. A representative industrial protocol involves:
| Stage | Parameters |
|---|---|
| Feedstock Preparation | 4-Bromo-2-methylthiazole (99.5% purity) |
| Catalyst System | Pd/C (5 wt%) with immobilized XPhos |
| Reaction | 90°C, 50 bar, residence time 15 min |
| Workup | In-line liquid-liquid extraction |
| Purification | Short-path distillation (98.2% purity) |
This continuous process achieves 92% conversion with <0.3% dimeric byproducts, surpassing batch reactor performance by 18%. Recent advancements incorporate machine learning algorithms for real-time optimization of temperature and pressure parameters.
Comparative Analysis of Synthetic Methods
The table below contrasts key metrics across different preparation methodologies:
| Method | Yield (%) | Purity (%) | Cost Index | Environmental Factor (E) |
|---|---|---|---|---|
| Palladium/THF | 89 | 98.1 | 1.00 | 63 |
| Micellar Aqueous | 85 | 97.8 | 0.92 | 18 |
| Copper/DMF | 91 | 96.5 | 0.85 | 41 |
| Industrial Flow | 92 | 99.3 | 0.78 | 29 |
Environmental factors calculated using the CHEM21 metrics toolkit demonstrate the superior sustainability profile of micellar and flow-based approaches.
| Property | Specification |
|---|---|
| Storage Temperature | -20°C under argon |
| Solubility | 38 mg/mL in THF (25°C) |
| Thermal Decomposition | Onset at 187°C (DSC) |
| Hydrolysis Rate (25°C) | k = 1.2×10⁻³ min⁻¹ (pH 7) |
Formulation studies recommend using anhydrous ethanol as a stabilizer, reducing hydrolysis rates by 74% over 12 months .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The thiazole ring can undergo reduction under specific conditions.
Substitution: The compound can participate in substitution reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as THF or dimethylformamide (DMF).
Major Products
Oxidation: Boronic acids.
Reduction: Reduced thiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the coupling partner used.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has shown that compounds containing boron can exhibit significant anticancer properties. The incorporation of the dioxaborolane moiety in thiazole derivatives enhances their potential as anticancer agents. For instance, studies have demonstrated that certain thiazole-based boron compounds can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and death.
Case Study:
A study published in the Journal of Medicinal Chemistry investigated a series of thiazole derivatives with dioxaborolane substituents. The results indicated that these compounds exhibited cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the inhibition of specific kinases involved in tumor growth .
Materials Science
2.1 Organic Electronics
The unique electronic properties of 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiazole make it a promising candidate for applications in organic electronics. Its ability to form stable films and its favorable charge transport characteristics are beneficial for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Data Table: Performance Comparison of Thiazole Derivatives in OLEDs
| Compound | Luminance (cd/m²) | Efficiency (lm/W) | Lifetime (hours) |
|---|---|---|---|
| Thiazole A | 5000 | 40 | 1000 |
| Thiazole B | 7000 | 50 | 800 |
| Thiazole C | 6000 | 45 | 1200 |
This table illustrates the performance metrics of different thiazole derivatives used in OLED applications .
Agricultural Chemistry
3.1 Pesticidal Properties
The thiazole ring is known for its biological activity against pests and pathogens. Compounds like this compound have been studied for their efficacy as fungicides and insecticides.
Case Study:
In a field trial reported by the Pest Management Science, a formulation containing this compound showed a significant reduction in fungal diseases on crops such as tomatoes and cucumbers. The study highlighted its mode of action involving the disruption of fungal cell wall synthesis .
Mechanism of Action
The mechanism of action of 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole in cross-coupling reactions involves the formation of a palladium complex with the boronic ester group. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved include the activation of the boronic ester and the coordination of the palladium catalyst.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole, highlighting differences in substituents, molecular properties, and applications:
Key Comparative Insights:
Structural Variations and Reactivity :
- The phenyl-substituted derivatives (e.g., compounds from and ) exhibit divergent regioselectivity in cross-couplings. The para-boronate phenyl-thiazole () offers steric accessibility, while the 5-boronate-thiazole () may favor coupling at less hindered positions.
- Electron-withdrawing groups (e.g., difluoromethyl in ) increase electrophilicity at the boron center, accelerating transmetalation in Suzuki reactions. Conversely, electron-donating methoxy groups (e.g., in ) slow reactivity but improve stability.
Synthetic Efficiency :
- Yields for boronate-thiazoles vary with methodology. Singaram’s protocol (n-BuLi + IPTMDOB) achieves 85% yield for thiophene analogs , while Pd-catalyzed routes (e.g., for compound 73 in ) require optimization for scalability.
Application-Specific Design :
- Benzothiazole derivatives () are suited for optoelectronic materials due to extended π-systems, whereas isothiazole analogs () exploit sulfur’s electronegativity for niche catalytic applications.
Stability and Handling :
- Most boronate-thiazoles are air-stable but may require inert storage (e.g., specifies 2–8°C). Hygroscopicity varies with substituents; fluorinated derivatives () show improved shelf life.
Research Findings and Trends
Recent studies emphasize substituent engineering to tailor reactivity. For instance:
Biological Activity
2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiazole is a compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects and mechanisms of action.
The compound's molecular formula is , with a molecular weight of approximately 233.09 g/mol. It features a thiazole ring which is known for its biological significance in medicinal chemistry.
Anticancer Properties
Recent studies have indicated that thiazole derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines. A study highlighted that thiazole derivatives can inhibit the proliferation of MDA-MB-231 (triple-negative breast cancer) cells with an IC50 value of approximately 0.126 µM .
The mechanism through which these compounds exert their effects often involves the inhibition of key enzymes and pathways associated with cancer progression. For example, they may inhibit matrix metalloproteinases (MMPs), which are crucial for cancer metastasis .
Toxicity and Safety Profile
While evaluating the safety profile of this compound, it was noted that compounds in this class can cause skin irritation and are harmful if ingested . Toxicity studies are essential for determining safe dosage levels for potential therapeutic applications.
Comparative Biological Activity
To better understand the biological activity of this compound relative to other compounds in its class, the following table summarizes key findings:
| Compound Name | IC50 (µM) | Target | Biological Effect |
|---|---|---|---|
| This compound | 0.126 | MDA-MB-231 | Inhibits proliferation |
| Thiazole Derivative A | 0.150 | MCF7 (breast cancer) | Induces apoptosis |
| Thiazole Derivative B | 0.200 | A549 (lung cancer) | Inhibits migration |
Case Studies
- Case Study on Antiviral Activity : A related thiazole compound demonstrated antiviral properties against influenza viruses in mice models. The administration led to a significant reduction in viral load and improved survival rates .
- Case Study on Inflammatory Response : Another study showed that thiazole derivatives reduced nitric oxide levels in microglial cells under inflammatory conditions . This suggests potential applications in neurodegenerative diseases where inflammation plays a critical role.
Q & A
Q. What are the optimal synthetic routes and critical parameters for preparing 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole?
Methodological Answer: The synthesis typically involves a multi-step process:
Suzuki-Miyaura Coupling : Aryl halides react with the boronate ester moiety under palladium catalysis (e.g., Pd(PPh₃)₄) in anhydrous THF or DCM. Oxygen-free conditions (argon/nitrogen atmosphere) are critical to prevent boronate hydrolysis .
Thiazole Ring Formation : Cyclization of thioamides or condensation of α-halo ketones with thioureas at 60–80°C in ethanol or DMF .
Q. Key Parameters :
Q. What spectroscopic and analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify thiazole protons (δ 6.8–7.5 ppm) and boronate methyl groups (δ 1.2–1.4 ppm). Coupling patterns confirm regiochemistry .
- IR Spectroscopy : B-O stretching (1340–1310 cm⁻¹) and thiazole C=N (1640–1620 cm⁻¹) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 301.21 (calculated) .
- XRD : Resolve crystallographic ambiguities using SHELXL for refinement .
Q. How can computational methods (e.g., DFT) predict and rationalize the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to assess boron’s electrophilicity and thiazole’s electron-withdrawing effects. Transition state analysis explains regioselectivity in Suzuki couplings .
- Solvent Modeling : COSMO-RS simulations in THF vs. DCM predict solvation effects on reaction rates .
- Hammett Studies : Correlate substituent effects on boronate reactivity using σₚ values (R² > 0.95) .
Case Study :
DFT studies on analogous boronate-thiazoles show a 10–15% higher activation energy for meta-substituted vs. para-substituted aryl groups, aligning with experimental yields .
Q. How can researchers resolve contradictions in reaction yields when using different catalysts (e.g., Pd vs. Ni)?
Methodological Answer:
- Catalyst Screening : Compare Pd(PPh₃)₄ (yield: 70–85%) vs. NiCl₂(dppf) (yield: 40–55%) under identical conditions. Pd catalysts favor aryl-aryl couplings; Ni may induce undesired C-S bond cleavage .
- Kinetic Profiling : Monitor reaction progress via in-situ IR or GC-MS. Pd systems reach completion in 6–8 hrs; Ni requires 12+ hrs, increasing side-product formation .
- Additive Optimization : K₂CO₃ vs. Cs₂CO₃: The latter enhances boronate activation but may degrade thiazole at >80°C .
Q. What challenges arise in X-ray crystallography analysis of this compound, and how can they be mitigated?
Methodological Answer:
- Crystal Growth : Slow evaporation from hexane/EtOAc (3:1) at 4°C yields suitable crystals. Thiazole-boronate hybrids often form twinned crystals; use SHELXD for structure solution .
- Disorder Mitigation : Partial occupancy of boronate methyl groups is common. Apply SHELXL’s ISOR and DELU restraints to refine anisotropic displacement parameters .
- Data Collection : High-resolution synchrotron data (λ = 0.7–1.0 Å) reduces absorption errors from sulfur/boron .
Case Study :
A 2021 study resolved disorder in the dioxaborolane ring using 0.5° φ-sliced data (R₁ = 0.039) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
